
"2,2,2-Trifluoro-1-pyridin-2-ylethanol" synthesis
and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,2,2-Trifluoro-1-pyridin-2-

ylethanol

Cat. No.: B1314311 Get Quote

An In-depth Technical Guide to the Synthesis and Properties of 2,2,2-Trifluoro-1-pyridin-2-
ylethanol

Abstract
2,2,2-Trifluoro-1-pyridin-2-ylethanol is a fluorinated heterocyclic alcohol of significant interest

to the pharmaceutical and agrochemical industries. Its unique structure, which combines a

chiral secondary alcohol, a metabolically robust trifluoromethyl group, and a versatile pyridine

ring, makes it a highly valuable chiral building block. The trifluoromethyl moiety can enhance

properties such as metabolic stability, binding affinity, and lipophilicity of parent molecules,

while the pyridine ring serves as a key pharmacophore and a coordinating ligand. This

document provides a comprehensive overview of the synthesis, physicochemical properties,

and key applications of 2,2,2-Trifluoro-1-pyridin-2-ylethanol, tailored for researchers,

chemists, and professionals in drug development.

Physicochemical and Computational Properties
The fundamental properties of 2,2,2-Trifluoro-1-pyridin-2-ylethanol are critical for its

application in synthesis and drug design. The compound is typically available as a high-purity

substance from various chemical suppliers.[1]
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Property Value Reference

CAS Number 107040-75-5 [1][2][3]

Molecular Formula C₇H₆F₃NO [1][2]

Molecular Weight 177.12 g/mol [1]

Boiling Point 75-77 °C @ 2.5 mmHg [2]

Purity (Typical) ≥98% [1]

Computational Data
Computational models provide insights into the molecule's behavior in biological systems.

Property Value Reference

Topological Polar Surface Area

(TPSA)
33.12 Å² [1]

LogP (Octanol-Water Partition

Coeff.)
1.6773 [1]

Hydrogen Bond Acceptors 2 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 1 [1]

Synthesis Methodologies
The synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol can be approached with the goal of

producing either a racemic mixture or a specific enantiomer. The most common strategy

involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.
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Step 1: Ketone Synthesis

Step 2: Reduction to Alcohol

2-Picoline
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(e.g., n-BuLi)

2-Picolyllithium

 Deprotonation

Trifluoroacetylating Agent
(e.g., Ethyl Trifluoroacetate)

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

 Acylation

Achiral Reducing Agent
(e.g., NaBH4)

 Racemic Reduction

Enantioselective Method
(e.g., Chiral Catalyst or Enzyme)

 Asymmetric Reduction

Racemic Product (R)- or (S)-Product

Click to download full resolution via product page

Caption: General two-step synthesis workflow for 2,2,2-Trifluoro-1-pyridin-2-ylethanol.
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Experimental Protocol 1: Racemic Synthesis
This protocol outlines the synthesis of racemic 2,2,2-Trifluoro-1-pyridin-2-ylethanol via a two-

step process involving ketone formation and subsequent achiral reduction.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

Deprotonation: Dissolve 2-picoline (1.0 eq.) in the anhydrous THF and cool the solution to

-78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M in hexanes) dropwise, maintaining the

temperature below -70 °C. The solution will typically turn a deep red or brown color.

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-

picolyllithium.

Acylation: Add ethyl trifluoroacetate (1.2 eq.) dropwise to the suspension, again keeping the

temperature below -70 °C.

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature

slowly over 2 hours.

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium

chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate

(3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude ketone, which can be

purified by column chromatography.

Step B: Reduction to 2,2,2-Trifluoro-1-pyridin-2-ylethanol

Setup: Dissolve the purified ketone from Step A (1.0 eq.) in methanol in a round-bottom flask.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.)

portion-wise, ensuring the temperature does not rise significantly.

After the addition is complete, remove the ice bath and stir the reaction at room temperature

for 2 hours or until TLC analysis indicates complete consumption of the starting material.

Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under

reduced pressure.

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic

product. Further purification can be achieved by distillation under reduced pressure or

column chromatography.

Experimental Protocol 2: Chemoenzymatic
Enantioselective Synthesis
This method provides access to enantiopure forms of the alcohol, which are often required for

pharmaceutical applications.[4] It utilizes an enzyme for the key stereoselective reduction step.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

Follow the procedure outlined in Protocol 1, Step A.

Step B: Enantioselective Enzymatic Reduction

Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution

(e.g., potassium phosphate buffer, pH 7.0).

Reagents: Add the ketone substrate (1.0 eq.), a cofactor such as NADPH (or NADP⁺ with a

glucose/glucose dehydrogenase system for cofactor regeneration), and the selected alcohol

dehydrogenase (e.g., from Lactobacillus kefir).

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction

progress by HPLC or GC analysis. The reaction can take several hours to reach completion.

Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride.
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Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

The resulting enantiomerically enriched alcohol can be purified by column chromatography.

Enantiomeric excess (ee) is determined using chiral HPLC. This method has been shown to

yield products with high conversion and excellent enantioselectivity (95 to >99% ee).[4]

Applications in Research and Drug Development
The structural motifs within 2,2,2-trifluoro-1-pyridin-2-ylethanol make it a privileged scaffold

in modern chemistry.

Molecular Scaffolds

Key Applications

2,2,2-Trifluoro-1-
(pyridin-2-yl)ethanol

Medicinal Chemistry
(Drug Candidates)

Asymmetric Catalysis
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Caption: Key application areas for 2,2,2-Trifluoro-1-pyridin-2-ylethanol.

Medicinal Chemistry Building Block
The pyridine ring is a common feature in many FDA-approved drugs.[5] The introduction of a

trifluoromethyl group is a widely used strategy to block metabolic oxidation and tune the
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electronic properties of a drug candidate. Therefore, this molecule serves as an ideal starting

point for synthesizing more complex molecules with potential therapeutic value.

Ion Channel Modulation: TRPV3 Antagonism
Derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective

antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[6] TRPV3 is

implicated in pain sensation, inflammation, and skin disorders. An antagonist can block the

channel, preventing the influx of cations that leads to downstream signaling.
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Caption: Mechanism of action for a TRPV3 antagonist derived from a pyridinyl methanol

scaffold.

Ligands for Asymmetric Catalysis
Enantiopure heteroaromatic alcohols are valuable precursors for synthesizing chiral ligands

used in asymmetric metal catalysis.[4] These ligands can coordinate to a metal center, creating

a chiral environment that directs a reaction to produce one enantiomer of a product

preferentially. The development of tunable pyridine-aminophosphine ligands from similar

scaffolds highlights this application.[7]

Safety and Handling
While a specific safety data sheet (SDS) for 2,2,2-trifluoro-1-pyridin-2-ylethanol should

always be consulted, data for the isomeric 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol suggests that

the compound should be handled with care. It may be harmful if swallowed (H302), cause skin

irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation

(H335). Standard laboratory personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn. All manipulations should be performed in a well-

ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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